An In-Depth Technical Guide to β-Eleostearic Acid: From Chemical Structure to Therapeutic Potential
An In-Depth Technical Guide to β-Eleostearic Acid: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of β-eleostearic acid, a conjugated fatty acid with significant potential in research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, analytical methodologies, and biological activities of this compelling molecule.
Introduction: The Significance of Conjugated Fatty Acids
Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids (PUFAs) characterized by the presence of conjugated double bonds. This structural feature imparts unique chemical and biological properties that distinguish them from their non-conjugated counterparts. β-eleostearic acid, a naturally occurring CFA found in sources like tung oil, has garnered considerable attention for its potent biological effects, particularly its anti-cancer and pro-apoptotic activities.[1][2] Understanding the intricacies of its structure, properties, and mechanisms of action is paramount for harnessing its therapeutic potential.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical identity and physical characteristics of β-eleostearic acid is fundamental for its effective study and application.
Chemical Identity
-
IUPAC Name: (9E,11E,13E)-octadeca-9,11,13-trienoic acid[3][4]
-
Synonyms: β-ESA, 9-trans,11-trans,13-trans-Octadecatrienoic acid[3][4]
-
CAS Number: 544-73-0
-
Molecular Formula: C₁₈H₃₀O₂[3]
-
Molecular Weight: 278.43 g/mol [3]
The defining feature of β-eleostearic acid is its 18-carbon chain with three conjugated double bonds in the trans configuration at the 9th, 11th, and 13th carbon positions. This all-trans arrangement distinguishes it from its more common isomer, α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid).[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of β-eleostearic acid is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 71.5 °C | [3][5] |
| Boiling Point | 148-150 °C at 0.01 Torr | |
| Solubility | ||
| DMF | 30 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 20 mg/mL | |
| UV λmax | 258, 268, 279 nm |
The conjugated triene system is responsible for the characteristic UV absorbance of β-eleostearic acid, a property that is instrumental in its detection and quantification.[6]
Extraction, Purification, and Handling
The isolation of high-purity β-eleostearic acid from natural sources is a critical first step for any research endeavor. This section provides a detailed protocol for its extraction from tung oil, a rich natural source.
Extraction and Purification from Tung Oil
The following protocol is based on the principle of saponification of triglycerides followed by acidification and crystallization of the free fatty acids.[7][8][9]
Experimental Protocol: Extraction and Purification of β-Eleostearic Acid
-
Saponification:
-
In a round-bottom flask, dissolve 100 g of tung oil in 500 mL of 95% ethanol.
-
Add a solution of 50 g of potassium hydroxide (KOH) in 100 mL of distilled water.
-
Reflux the mixture with constant stirring for 1 hour. The completion of saponification is indicated by a clear solution.
-
-
Acidification:
-
After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 500 mL of distilled water.
-
Acidify the solution to a pH of approximately 1-2 by the slow addition of 6 M hydrochloric acid (HCl) with gentle swirling. This will precipitate the free fatty acids.
-
-
Extraction:
-
Extract the fatty acids from the aqueous phase three times with 200 mL portions of petroleum ether.
-
Combine the organic extracts and wash them with distilled water until the washings are neutral to litmus paper.
-
-
Drying and Solvent Removal:
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Crystallization:
-
Dissolve the resulting fatty acid mixture in a minimal amount of 95% ethanol at 40-50 °C.
-
Cool the solution to -20 °C and allow it to stand for several hours to facilitate the crystallization of β-eleostearic acid.[10]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to achieve higher purity.
-
Caption: Workflow for the extraction and purification of β-eleostearic acid.
Safe Handling and Storage
β-Eleostearic acid, being an unsaturated fatty acid, is susceptible to oxidation.[11] Proper handling and storage are crucial to maintain its integrity.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or aerosols.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[12] Protect from light and heat to prevent isomerization and oxidation.
Analytical Characterization
Accurate and reliable analytical methods are essential for the identification and quantification of β-eleostearic acid. This section details the key spectroscopic and chromatographic techniques employed.
Spectroscopic Analysis
The conjugated triene system of β-eleostearic acid results in a characteristic UV absorption spectrum with maxima at approximately 258, 268, and 279 nm. This property is highly useful for its detection and for monitoring its purity.
The IR spectrum of β-eleostearic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2925 and 2855 cm⁻¹: C-H stretching of the alkyl chain.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~995 cm⁻¹: C-H out-of-plane bending of the trans double bonds.
NMR spectroscopy provides detailed structural information about β-eleostearic acid.
¹H NMR (in CDCl₃): [13]
-
δ 6.10 (2H, m): Protons at C11 and C12.
-
δ 6.04 (2H, m): Protons at C10 and C13.
-
δ 5.66 (2H, m): Protons at C9 and C14.
-
δ 2.35 (2H, t): Methylene protons alpha to the carboxyl group.
-
δ 0.90 (3H, t): Terminal methyl protons.
¹³C NMR (in CDCl₃): The olefinic carbons of the conjugated system resonate in the region of δ 125-135 ppm. The carboxyl carbon appears around δ 180 ppm.
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of β-eleostearic acid.
For GC analysis, β-eleostearic acid must first be converted to its more volatile fatty acid methyl ester (FAME).
Experimental Protocol: Preparation of β-Eleostearic Acid Methyl Ester (β-ESAME)
-
To 10 mg of β-eleostearic acid in a screw-capped test tube, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.[14][15]
-
Seal the tube and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the β-ESAME to a clean vial for GC analysis.
Experimental Protocol: GC-FID Quantification of β-ESAME
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column such as a DB-WAX or a similar polyethylene glycol (PEG) column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 min.
-
-
Internal Standard: Methyl heptadecanoate (C17:0) can be used for quantification.[16]
-
Quantification: The concentration of β-ESAME is determined by comparing its peak area to that of the internal standard.
Caption: Workflow for the GC analysis of β-eleostearic acid.
HPLC is particularly useful for the analysis of underivatized fatty acids and for the separation of geometric isomers.[17][18]
Experimental Protocol: HPLC Analysis of β-Eleostearic Acid
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically employed.[19]
-
Detection: UV detection at 270 nm, corresponding to the absorbance maximum of the conjugated triene system.
-
Quantification: An external standard calibration curve can be constructed using a purified β-eleostearic acid standard.
Biological Activity and Therapeutic Potential
β-Eleostearic acid has demonstrated significant biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer and Pro-Apoptotic Effects
β-Eleostearic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[20] The proposed mechanism involves the modulation of key apoptotic regulatory proteins. Specifically, it has been reported to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[20] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.
Caption: Proposed mechanism of β-eleostearic acid-induced apoptosis.
In Vitro Assessment of Cytotoxicity
The cytotoxic effects of β-eleostearic acid on cancer cells can be evaluated using various in vitro assays. The MTT assay is a common colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of β-eleostearic acid (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22][23]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro Assessment of Apoptosis
The Annexin V assay is a widely used method to detect early-stage apoptosis by flow cytometry.
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with β-eleostearic acid as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][24][25]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2][24][25]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
β-Eleostearic acid is a promising natural compound with well-defined chemical properties and potent biological activities. Its ability to induce apoptosis in cancer cells makes it a compelling candidate for further investigation in drug development. The methodologies outlined in this guide provide a robust framework for researchers to extract, analyze, and evaluate the therapeutic potential of this fascinating molecule. Future research should focus on in vivo efficacy studies, elucidation of its detailed molecular targets, and the development of novel delivery systems to enhance its bioavailability and therapeutic index.
References
-
Adluri, R. S., et al. (2010). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 15(9), 5888–5921. [Link]
-
Camacho-Rodríguez, J., et al. (2018). Influence of storage conditions on the fatty acid content loss in function of time, temperature, and light. Aquaculture, 495, 84-93. [Link]
-
Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33–43. [Link]
-
OpenStax. (2013). 2.3 Biological Molecules. In Concepts of Biology. OpenStax. [Link]
-
Murawski, A. (2017). α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [Master's thesis, Georgia Southern University]. Digital Commons@Georgia Southern. [Link]
-
Schlumpf, T., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 8(4), 69. [Link]
-
de Oliveira, M. A. L., et al. (2016). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Química Nova, 39(8), 998-1004. [Link]
- O’Brien, R. D. (2008).
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Grokipedia. (2026). Eleostearic acid. [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). [Link]
-
3H Biomedical. (n.d.). MTT Cell Viability & Proliferation Assay. [Link]
-
Wikipedia. (2025). β-Eleostearic acid. [Link]
-
Thiyagarajan, V., & Sivalingam, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2993. [Link]
-
Christie, W. W. (2012). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Lipid Analysis (pp. 205-231). Woodhead Publishing. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Sehat, N., et al. (1998). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Lipids, 33(2), 217–221. [Link]
-
Murawski, A. (2017). α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymerization. [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
-
Christie, W. W. (2007). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). Lipid Technology, 19(3), 64-67. [Link]
-
Wikipedia. (2023). Eleostearic acid. [Link]
-
Gaullier, J. M., et al. (2004). Safety profile of conjugated linoleic acid in a 12-month trial in obese humans. Food and Chemical Toxicology, 42(10), 1703–1709. [Link]
-
Carrapiso, A. I., & García, C. (2000). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatography. A, 897(1-2), 239–246. [Link]
-
Destaillats, F., et al. (2000). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Journal of the American Oil Chemists' Society, 77(11), 1219–1222. [Link]
-
Cao, Y., et al. (2006). Identification and Characterization of Conjugated Linolenic Acid Isomers by Ag + -HPLC and NMR. Journal of the American Oil Chemists' Society, 83(11), 947-953. [Link]
-
Lee, J. H., et al. (2021). Isolation and Identification of Non-Conjugated Linoleic Acid from Processed Panax ginseng Using LC-MS/MS and 1 H-NMR. Molecules, 26(21), 6667. [Link]
-
Johnson, W., et al. (2018). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 5S-32S. [Link]
-
Luddy, F. E., et al. (1960). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 37(9), 447-451. [Link]
-
Kusch, P., & Knupp, G. (2022). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega‐3 Rich Oils by Gas Chromatography. European Journal of Lipid Science and Technology, 124(10), 2200057. [Link]
-
Wikipedia. (2025). β-Eleostearic acid. [Link]
-
Norwegian Scientific Committee for Food and Environment (VKM). (2018). Risk Assessment of "Other Substances" – Conjugated Linoleic Acids. [Link]
-
Chen, J., et al. (2020). Mass Transfer Modeling of α‐Eleostearic Acid from Tung Oil Concentration by Low‐Temperature Crystallization. Journal of the American Oil Chemists' Society, 97(7), 747-756. [Link]
-
Liu, Y., et al. (2020). The chemical structure of fatty acids in tung oil. Industrial Crops and Products, 154, 112674. [Link]
-
Wikidata. (n.d.). β-eleostearic acid (Q2823242). [Link]
-
Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
-
Georgia Southern University. (2017). α-Eleostearic Acid Extraction by Saponification of Tung Oil and Its Subsequent Polymerization. [Link]
-
EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). (2010). Scientific Opinion on the safety of "conjugated linoleic acid (CLA)-rich oil" (Clarinol®) as a food ingredient. EFSA Journal, 8(6), 1648. [Link]
-
El Alaoui, M., et al. (2017). Re-characterization of three conjugated linolenic acid isomers by GC-MS and NMR. OCL, 24(5), D505. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. agilent.com [agilent.com]
- 4. β-eleostearic acid - Wikidata [wikidata.org]
- 5. β-Eleostearic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. bfr.bund.de [bfr.bund.de]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. scielo.br [scielo.br]
- 17. aocs.org [aocs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
